molecular formula C20H24ClN3O B6973122 4-(3-chloropyridin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-1-carboxamide

4-(3-chloropyridin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-1-carboxamide

Cat. No.: B6973122
M. Wt: 357.9 g/mol
InChI Key: YENLQGPYTDJRNV-UHFFFAOYSA-N
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Description

4-(3-chloropyridin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a chloropyridine and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloropyridin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of Piperidine Derivative: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Substitution with Chloropyridine: The piperidine derivative is then reacted with 3-chloropyridine under nucleophilic substitution conditions, often using a base such as sodium hydride or potassium carbonate.

    Coupling with Trimethylphenyl Group: The final step involves coupling the substituted piperidine with 2,4,6-trimethylphenyl isocyanate to form the carboxamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature control and solvent selection, are crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chloropyridine moiety, potentially converting it to a pyridine derivative.

    Substitution: The chloropyridine group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions are typical.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-chloropyridin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors due to its piperidine core.

Medicine

Medically, it has potential applications as a pharmacophore in the design of new drugs, especially those targeting central nervous system disorders. Its structural features make it a candidate for further investigation in drug discovery programs.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(3-chloropyridin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic natural ligands, allowing the compound to bind to receptor sites and modulate their activity. The chloropyridine and trimethylphenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-chloropyridin-2-yl)-N-phenylpiperidine-1-carboxamide: Similar structure but lacks the trimethylphenyl group.

    4-(3-chloropyridin-2-yl)-N-(2,4-dimethylphenyl)piperidine-1-carboxamide: Similar but with fewer methyl groups on the phenyl ring.

    4-(3-chloropyridin-2-yl)-N-(2,6-dimethylphenyl)piperidine-1-carboxamide: Similar but with a different substitution pattern on the phenyl ring.

Uniqueness

The presence of the 2,4,6-trimethylphenyl group in 4-(3-chloropyridin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-1-carboxamide provides unique steric and electronic properties, which can influence its reactivity and binding characteristics. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

4-(3-chloropyridin-2-yl)-N-(2,4,6-trimethylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c1-13-11-14(2)18(15(3)12-13)23-20(25)24-9-6-16(7-10-24)19-17(21)5-4-8-22-19/h4-5,8,11-12,16H,6-7,9-10H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENLQGPYTDJRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)N2CCC(CC2)C3=C(C=CC=N3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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